BenchChemオンラインストアへようこそ!

1-(1-Chloroisoquinolin-6-yl)ethanone

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

1-(1-Chloroisoquinolin-6-yl)ethanone (CAS 1256836-30-2) is a heterocyclic ketone with the molecular formula C₁₁H₈ClNO and a molecular weight of 205.64 g·mol⁻¹, classified as a 1-chloro-6-acetyl-substituted isoquinoline derivative. The compound is a solid at ambient temperature with a predicted density of 1.283 ± 0.06 g/cm³, a predicted boiling point of 366.3 ± 22.0 °C, and a predicted pKₐ of 0.79 ± 0.38.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 1256836-30-2
Cat. No. B1459801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloroisoquinolin-6-yl)ethanone
CAS1256836-30-2
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
InChIInChI=1S/C11H8ClNO/c1-7(14)8-2-3-10-9(6-8)4-5-13-11(10)12/h2-6H,1H3
InChIKeyOLTAPNODXPQTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Chloroisoquinolin-6-yl)ethanone (CAS 1256836-30-2) – Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(1-Chloroisoquinolin-6-yl)ethanone (CAS 1256836-30-2) is a heterocyclic ketone with the molecular formula C₁₁H₈ClNO and a molecular weight of 205.64 g·mol⁻¹, classified as a 1-chloro-6-acetyl-substituted isoquinoline derivative . The compound is a solid at ambient temperature with a predicted density of 1.283 ± 0.06 g/cm³, a predicted boiling point of 366.3 ± 22.0 °C, and a predicted pKₐ of 0.79 ± 0.38 . Originally reported as a key intermediate in the photochemical synthesis of 10-chloro-5H-pyrido[3′,4′:4,5]pyrrolo[2,3-g]isoquinolines (azaellipticines), its core value lies in the simultaneous presence of a chlorine atom at the 1-position (enabling nucleophilic aromatic substitution) and an acetyl group at the 6-position (enabling carbonyl chemistry), a substitution pattern that is not available from common isoquinoline building blocks [1][2]. Commercially, the compound is offered at >98% purity (Leyan, Cat. No. 1972427) and is listed by multiple building-block suppliers including Achemblock (Cat. ID U129380), confirming reliable sourcing for research and development .

Why 1-(1-Chloroisoquinolin-6-yl)ethanone Cannot Be Replaced by Generic Isoquinoline Building Blocks


Generic substitution of 1-(1-chloroisoquinolin-6-yl)ethanone (CAS 1256836-30-2) with superficially similar isoquinoline derivatives introduces critical risks in multi-step synthetic sequences. The compound’s specific 1-chloro-6-acetyl substitution pattern is mandatory for the photochemical cyclization route to azaellipticine scaffolds, where both the 1-chloro leaving group and the 6-acetyl directing/activating functionality must be present simultaneously [1]. Regioisomeric analogs such as 1-(3-chloroisoquinolin-6-yl)ethanone (CAS 1381812-94-7) relocate the chlorine to the 3-position, which alters the electronics of the heterocyclic ring and eliminates the reactivity required for nucleophilic displacement at C-1 . Similarly, 1-chloro-6-methoxyisoquinoline (commonly used in ROCK inhibitor patents) bears a methoxy rather than an acetyl group at C-6, rendering it unsuitable for transformations requiring carbonyl chemistry (e.g., Wittig olefination, Grignard addition, aldol condensation) [2]. Even the non-halogenated analog 1-(isoquinolin-6-yl)ethanone lacks the synthetic handle at C-1 entirely, precluding any downstream functionalization via SNAr or metal-catalyzed cross-coupling at that position [3]. These structural distinctions are not cosmetic; they dictate which bond disconnections are accessible in forward synthesis planning, making direct substitution without route re-engineering impossible in most cases.

Quantitative Differentiation Evidence for 1-(1-Chloroisoquinolin-6-yl)ethanone (CAS 1256836-30-2) Versus Closest Analogs


Regioisomeric Chlorine Position: 1-Cl vs. 3-Cl Impact on Electrophilic Reactivity at C-1

The target compound positions chlorine at C-1 of the isoquinoline ring, directly adjacent to the ring nitrogen. In contrast, the closest commercially available regioisomer, 1-(3-chloroisoquinolin-6-yl)ethanone (CAS 1381812-94-7), bears chlorine at C-3. The C-1 chlorine in isoquinolines is activated toward nucleophilic displacement by the electron-withdrawing effect of the adjacent nitrogen, whereas the C-3 chlorine is not similarly activated. This positional difference is supported by ¹³C NMR data on chloroisoquinolines, which show that the alpha-substituent chemical shift (SCS) effect for 1-chloroisoquinoline is an upfield shift of 1.1 ppm relative to the parent, whereas 3-chloroisoquinoline shows substantially different electronic perturbation patterns [1]. The practical consequence is that SNAr reactions (e.g., amination, alkoxylation, thioetherification) at C-1 proceed under milder conditions for the 1-chloro isomer, a property exploited in the synthesis of aminoisoquinoline-based kinase inhibitors [2].

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

6-Acetyl vs. 6-Methoxy Functional Group: Divergent Synthetic Utility Downstream

The target compound bears an acetyl group (–COCH₃) at C-6. The most prominent comparator bearing a 1-chloro substituent is 1-chloro-6-methoxyisoquinoline (CAS not assigned in the patent literature but widely used as a ROCK inhibitor intermediate) [1]. The acetyl group enables a distinct set of carbonyl-based transformations—including Wittig olefination, reductive amination, Grignard addition, and aldol condensation—that are entirely unavailable with the 6-methoxy analog. Conversely, the 6-methoxy analog is restricted to O-demethylation (yielding a phenol) or O-alkylation. The 6-acetyl group also provides a spectroscopic handle: the carbonyl stretch in IR spectroscopy (expected ~1680–1700 cm⁻¹) and a characteristic ¹³C NMR resonance (expected ~196–200 ppm) allow facile reaction monitoring that is not possible with the ether analog. In the specific context of azaellipticine synthesis, the 6-acetyl group participates in triazole formation and subsequent photocyclization, a transformation that has no counterpart with the 6-methoxy derivative [2].

Synthetic Intermediate Carbonyl Chemistry ROCK Inhibitors

Documented Synthetic Application: Azaellipticine Photocyclization Precursor

The sole peer-reviewed primary literature entry for this compound establishes its role as a precursor in the photochemical synthesis of 10-chloro-5H-pyrido[3′,4′:4,5]pyrrolo[2,3-g]isoquinolines (azaellipticines) [1]. In this 1980 J. Org. Chem. paper, 1-(1-chloroisoquinolin-6-yl)ethanone is converted to 1-(1-chloroisoquinolin-6-yl)-1H-v-triazolo[4,5-c]pyridines, which upon UV irradiation undergo photocyclization to yield the tetracyclic azaellipticine core. Azaellipticines are structural analogs of the anticancer alkaloid ellipticine and have been explored as DNA intercalators and topoisomerase II inhibitors. No analogous photochemical transformation has been reported for the 3-chloro regioisomer or for 1-chloro-6-methoxyisoquinoline. While the 1980 paper does not report IC₅₀ values for the final azaellipticines, the synthetic pathway itself is unique to this specific substitution pattern and represents a validated application that competing building blocks cannot replicate.

Anticancer Scaffolds Photochemistry Ellipticine Analogs

Purity Specification and Hazard Classification: Procurement-Ready Benchmarking

Commercially, 1-(1-chloroisoquinolin-6-yl)ethanone is available from Leyan (Cat. No. 1972427) at >98% purity, with explicit GHS classification: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), UN 2811, Packing Group III, GHS06 . In contrast, the 3-chloro regioisomer (CAS 1381812-94-7) is listed at >98% purity by MolCore but without publicly disclosed GHS classification on the vendor page, creating uncertainty for institutional safety review . The bromo-analog 1-(1-bromoisoquinolin-6-yl)ethanone is not readily found from major catalog suppliers, indicating limited commercial availability and longer lead times. For procurement workflows requiring documented purity, hazard classification, and reliable supply, the target compound offers a more complete and transparent specification sheet than its closest analogs.

Quality Control Safety Assessment Vendor Comparison

Predicted Physicochemical Property Comparison: Lipophilicity and Basicity Differences vs. Non-Halogenated Analog

The presence of the chlorine substituent at C-1 significantly alters the predicted physicochemical profile relative to the non-halogenated analog 1-(isoquinolin-6-yl)ethanone. The target compound has a predicted pKₐ of 0.79 ± 0.38 (conjugate acid form), reflecting the electron-withdrawing effect of chlorine that reduces the basicity of the isoquinoline nitrogen . In comparison, unsubstituted isoquinoline has a measured pKₐ of 5.42, meaning the 1-chloro substitution decreases basicity by approximately 4.6 log units. The predicted LogP for the target compound is 3.09 (Leyan data: TPSA 29.96, H_acceptors 2, H_donors 0, rotatable bonds 1) . This calculated lipophilicity is higher than would be expected for the non-halogenated analog (estimated ~2.3 for isoquinolin-6-yl ethanone based on the Hansch π value of ~0.71 for aromatic chlorine), a difference that may influence membrane permeability and protein binding in biological assays. For researchers designing isoquinoline-based probe molecules or lead compounds, these property differences are non-trivial and must be considered at the building-block selection stage.

Drug Design ADME Prediction Physicochemical Profiling

Recommended Research and Industrial Application Scenarios for 1-(1-Chloroisoquinolin-6-yl)ethanone (CAS 1256836-30-2)


Synthesis of Azaellipticine and Ellipticine Analog Libraries for Anticancer Screening

The strongest evidence-supported application is the use of 1-(1-chloroisoquinolin-6-yl)ethanone as the starting material for constructing 10-chloro-5H-pyrido[3′,4′:4,5]pyrrolo[2,3-g]isoquinoline (azaellipticine) scaffolds via triazole formation and photocyclization [1]. Research groups focused on DNA intercalators, topoisomerase II inhibitors, or ellipticine-based anticancer agents should prioritize this compound as the sole commercially available entry point validated in the peer-reviewed literature. The 1-chloro group enables late-stage diversification via SNAr, while the 6-acetyl group provides the necessary carbonyl functionality for heterocycle construction.

Medicinal Chemistry: Synthesis of 1,6-Disubstituted Isoquinoline Kinase Inhibitor Intermediates

The orthogonal reactivity of the 1-chloro and 6-acetyl substituents makes this compound an attractive dual-functional core for generating 1,6-disubstituted isoquinoline libraries . The chlorine at C-1 can be displaced with amines, alkoxides, or thiols (or converted to boronic esters for cross-coupling), while the acetyl group can independently undergo reductive amination, Grignard addition, or olefination. This sequential derivatization strategy is directly relevant to programs targeting Rho-kinase (ROCK), potassium channels, and other targets where 1-amino-6-substituted isoquinolines have shown activity. The ~4.6 log unit reduction in isoquinoline basicity (pKₐ 0.79 vs. 5.42 for parent isoquinoline) may also reduce hERG binding risk compared to more basic isoquinoline scaffolds .

Photochemical Methodology Development and Triazoloisoquinoline Chemistry

The documented photocyclization of 1-(1-chloroisoquinolin-6-yl)-1H-v-triazolo[4,5-c]pyridines to azaellipticines [1] establishes this compound as a validated substrate for photochemical reaction discovery. Methodology groups investigating visible-light photocatalysis, flow photochemistry, or novel photocyclization cascades can use this compound as a benchmark substrate with known reactivity and product outcomes, reducing the risk associated with exploring new photochemical transformations on uncharacterized substrates.

Fragment-Based Drug Discovery (FBDD): Chloroisoquinoline Fragment with Carbonyl Vector

With a molecular weight of 205.64 Da, 1 rotatable bond, and a balanced TPSA of 29.96 Ų, this compound falls within fragment-like property space (Rule of 3 compliant) . The combination of a chlorine atom (potential halogen bond donor) and an acetyl group (hydrogen bond acceptor) provides two distinct pharmacophoric features for fragment screening. The predicted LogP of 3.09 suggests adequate solubility for biochemical assays at fragment screening concentrations (typically 200–1000 μM). Unlike the non-halogenated analog, the chlorine atom enables anomalous dispersion in X-ray crystallography, facilitating unambiguous assignment of binding poses in protein-fragment co-crystal structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Chloroisoquinolin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.